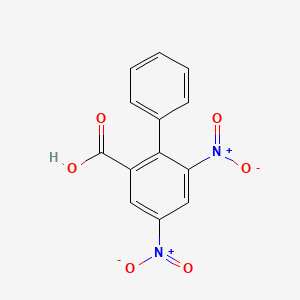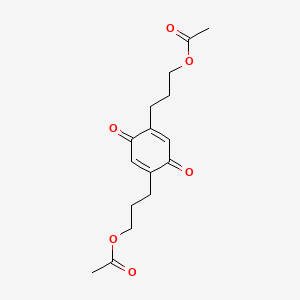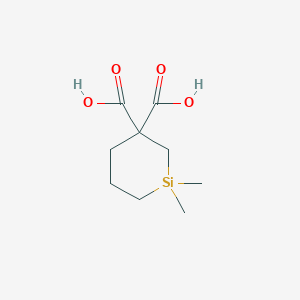
1,1-Dimethylsilinane-3,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylsilinane-3,3-dicarboxylic acid is an organosilicon compound characterized by the presence of two carboxylic acid groups attached to a silinane ring. This compound is notable for its unique structural features, which include a six-membered ring and two hydroxyl groups. The presence of silicon in the ring structure imparts distinct chemical properties that differentiate it from purely carbon-based dicarboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylsilinane-3,3-dicarboxylic acid typically involves the reaction of dimethylsilane with carbon dioxide under specific conditions. One common method includes the use of a catalyst such as palladium or platinum to facilitate the reaction. The reaction is carried out under high pressure and temperature to ensure the incorporation of carbon dioxide into the silane structure, forming the dicarboxylic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions. The use of advanced catalysts and controlled environments ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylsilinane-3,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The silicon atom in the ring can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated silinane derivatives.
Scientific Research Applications
1,1-Dimethylsilinane-3,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential role in biological systems due to its unique silicon-containing structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical materials.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1,1-Dimethylsilinane-3,3-dicarboxylic acid involves its interaction with various molecular targets. The silicon atom in the ring structure can form strong bonds with oxygen and other electronegative elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Oxalic Acid: A simple dicarboxylic acid with two carboxyl groups attached to a two-carbon chain.
Malonic Acid: Contains two carboxyl groups separated by a single methylene group.
Succinic Acid: Features two carboxyl groups separated by a four-carbon chain.
Uniqueness
1,1-Dimethylsilinane-3,3-dicarboxylic acid is unique due to the presence of a silicon atom in its ring structure, which imparts distinct chemical properties.
Properties
CAS No. |
17864-77-6 |
|---|---|
Molecular Formula |
C9H16O4Si |
Molecular Weight |
216.31 g/mol |
IUPAC Name |
1,1-dimethylsilinane-3,3-dicarboxylic acid |
InChI |
InChI=1S/C9H16O4Si/c1-14(2)5-3-4-9(6-14,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
KFALGHZWAOVYCB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCC(C1)(C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


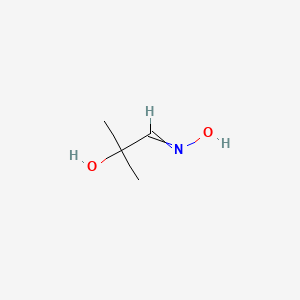

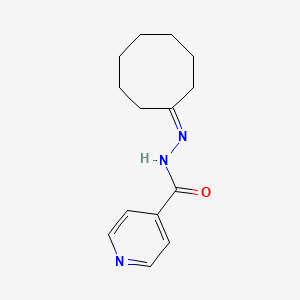
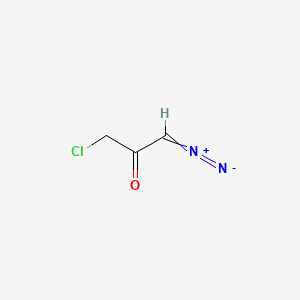

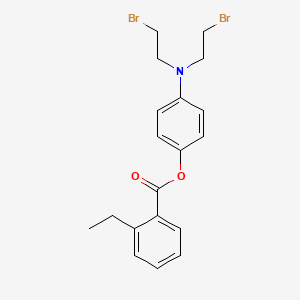

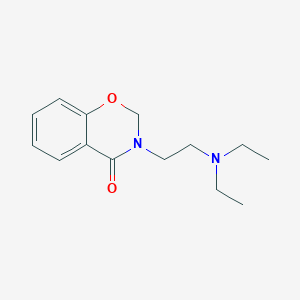

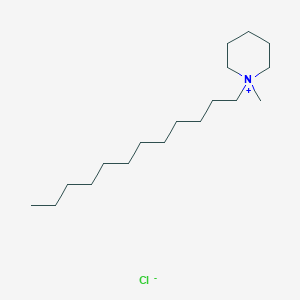
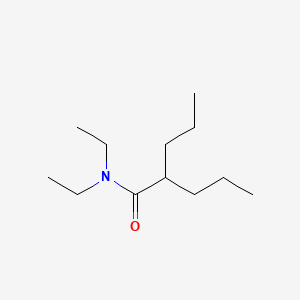
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
